6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boronic ester compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a boron atom within a heterocyclic ring, which imparts distinctive reactivity and stability properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of appropriate boronic acids or esters with suitable organic substrates. One common method involves the condensation of 2-phenylethenylboronic acid with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
Scientific Research Applications
6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of boron-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate biological pathways and chemical reactions. The boron atom’s ability to coordinate with various ligands also plays a crucial role in its reactivity and function .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine: A compound with a similar boron-containing structure, used as a selective antagonist for metabotropic glutamate receptors.
Phenylboronic acid: A simpler boronic acid that shares some reactivity characteristics with 6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione.
Uniqueness
This compound is unique due to its heterocyclic structure, which imparts distinct reactivity and stability properties. Its ability to form stable boron-carbon bonds and interact with biological molecules makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
6-methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLDLTAQNBBGGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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